2-(4-fluorophenyl)-1H-quinazolin-4-one
Overview
Description
“2-(4-fluorophenyl)-1H-quinazolin-4-one” is a chemical compound that belongs to the class of quinolines . It has a molecular formula of C15H10FN and a molecular weight of 223.24 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(4-fluorophenyl)-1H-quinazolin-4-one” has been optimized using B3LYP/6-31G(d,p) basis set . The in-depth structural analysis on bond lengths and bond angles has been discussed .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-fluorophenyl)-1H-quinazolin-4-one” include a molecular weight of 223.24 g/mol . The compound has a topological polar surface area of 12.9 Ų .Scientific Research Applications
AMPA Receptor Antagonists
A series of compounds, including variations of 2-(4-fluorophenyl)-1H-quinazolin-4-one, were synthesized to explore their structure-activity relationship concerning AMPA receptor inhibition. This research identified new AMPA receptor antagonists, suggesting potential applications in neurological disorders where AMPA receptor modulation is relevant (Chenard et al., 2001).
Anti-inflammatory Activity
Quinazolinone derivatives, including those with the 2-(4-fluorophenyl) group, were evaluated for their anti-inflammatory properties. The structure-activity data suggest optimal potency with specific substitutions, indicating their use in developing anti-inflammatory drugs (Ozaki et al., 1985).
Tyrosinase Inhibition
The synthesis and identification of 2-(4-fluorophenyl)-quinazolin-4(3H)-one as a novel tyrosinase inhibitor reveal its potential application in treating hyperpigmentation disorders. This compound showed reversible mixed-type inhibition against tyrosinase, making it a candidate for further study as a depigmenting agent (Wang et al., 2016).
Antiviral Activities
Research into novel 3-sulphonamido-quinazolin-4(3H)-One derivatives demonstrated their potential antiviral activities against a range of viruses, including respiratory and biodefense pathogens. These derivatives highlight the versatility of the quinazolin-4-one core in contributing to the development of new antiviral agents (Selvam et al., 2007).
Anticancer Properties
Several studies have focused on the anticancer properties of quinazolinone derivatives. For instance, the design, synthesis, and preliminary pharmacological screening of novel quinazoline derivatives for antimicrobial, analgesic, and anti-inflammatory activities reveal their potential as anticancer agents by modulating various biological targets (Dash et al., 2017).
properties
IUPAC Name |
2-(4-fluorophenyl)-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMXCFSRQIHRHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360022 | |
Record name | 2-(4-fluorophenyl)-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-1H-quinazolin-4-one | |
CAS RN |
190838-76-7 | |
Record name | 2-(4-fluorophenyl)-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.